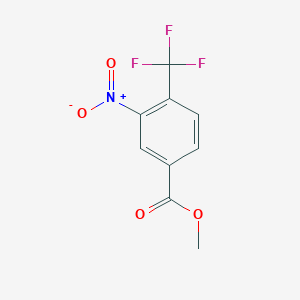

Methyl 3-nitro-4-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-6(9(10,11)12)7(4-5)13(15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKARPFALPFVMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649954 | |

| Record name | Methyl 3-nitro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126541-81-9 | |

| Record name | Methyl 3-nitro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-nitro-4-(trifluoromethyl)benzoate" CAS number

An In-Depth Technical Guide to Methyl 3-nitro-4-(trifluoromethyl)benzoate

Introduction: A Key Intermediate in Modern Chemistry

This compound, identified by the CAS number 126541-81-9 , is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules.[1] Its strategic arrangement of a nitro group, a trifluoromethyl group, and a methyl ester on a benzene ring makes it a versatile intermediate, particularly in the fields of pharmaceutical and agrochemical research. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, opening up specific pathways for further chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

The unique substitution pattern of this compound dictates its chemical behavior and physical properties. The trifluoromethyl group, in particular, is a key feature in modern medicinal chemistry, known for enhancing metabolic stability and lipophilicity in drug candidates.[2]

Molecular Structure

Caption: 2D structure of this compound.

Key Properties

A summary of the essential properties of this compound is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 126541-81-9 | [1] |

| Molecular Formula | C₉H₆F₃NO₄ | [1] |

| Molecular Weight | 249.14 g/mol | [1] |

| InChIKey | DKARPFALPFVMPB-UHFFFAOYSA-N | [1] |

| Appearance | Typically a solid at room temperature | Inferred from similar compounds |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and logical pathway involves the nitration of a suitable precursor, leveraging the principles of electrophilic aromatic substitution.

Retrosynthetic Analysis

A plausible retrosynthetic route begins with the commercially available methyl 4-(trifluoromethyl)benzoate. The primary challenge is the regioselective introduction of the nitro group at the C3 position. The trifluoromethyl group is a meta-director, and the methyl ester group is also a meta-director. Therefore, direct nitration of methyl 4-(trifluoromethyl)benzoate would be expected to yield the desired 3-nitro product.

Proposed Synthetic Workflow

The forward synthesis involves a standard electrophilic aromatic substitution reaction: the nitration of methyl 4-(trifluoromethyl)benzoate using a mixture of concentrated nitric acid and sulfuric acid.

Caption: Proposed workflow for the synthesis of the target compound.

Mechanistic Insights: Electrophilic Nitration

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric and sulfuric acids.[3] The aromatic ring of the methyl 4-(trifluoromethyl)benzoate then acts as a nucleophile, attacking the nitronium ion. The directing effects of the existing substituents guide the incoming nitro group to the C3 position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[4][5] The title compound is no exception, offering a versatile scaffold for building more complex molecular architectures.

-

Precursor to Amino Derivatives: The nitro group can be readily reduced to an amine (NH₂). This transformation is fundamental in drug development, as the resulting aniline derivative can undergo a wide array of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, to build the core structures of various therapeutic agents.

-

Role of the Trifluoromethyl Group: The CF₃ group is a bioisostere for groups like chlorine or methyl but offers unique electronic properties and metabolic stability.[2] Its inclusion in a drug candidate can improve membrane permeability, receptor binding affinity, and pharmacokinetic profiles.[2]

-

Antifungal Potential: Research into related 3-methyl-4-nitrobenzoate derivatives has shown promising antifungal activity, suggesting that compounds derived from this scaffold could be explored for developing new treatments against fungal infections.[6]

Experimental Protocol: Laboratory-Scale Synthesis

This section outlines a representative, self-validating protocol for the synthesis of this compound.

Objective: To synthesize this compound via the nitration of methyl 4-(trifluoromethyl)benzoate.

Materials:

-

Methyl 4-(trifluoromethyl)benzoate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Formation of Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition.

-

Substrate Addition: Once the nitrating mixture is prepared, slowly add methyl 4-(trifluoromethyl)benzoate to the flask. The rate of addition should be controlled to keep the internal temperature below 15 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over a beaker of crushed ice with vigorous stirring. A precipitate of the crude product should form.

-

Workup:

-

Collect the solid product by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.

-

Alternatively, if an oil forms, perform a liquid-liquid extraction with ethyl acetate.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.

Safety, Handling, and Storage

Working with nitrating agents and nitro compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7] All manipulations should be performed inside a certified chemical fume hood.[8]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Nitroaromatic compounds can be toxic and are often skin irritants.[10] Use spark-proof tools and avoid generating static electricity.[9]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[11]

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis. Its well-defined structure provides a reliable platform for introducing complexity in the synthesis of novel pharmaceuticals and agrochemicals. Understanding its synthesis, reactivity, and proper handling is essential for any researcher looking to leverage its potential in their scientific endeavors. The strategic combination of its functional groups ensures its continued relevance in the ongoing quest for new and effective chemical entities.

References

- Angene Chemical. Methyl 3-amino-4-(trifluoromethoxy)

- PubChem. Methyl 3-fluoro-4-nitrobenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]

- Royal Society of Chemistry.

- Anasazi Instruments.

- da Silva, A. C. G., et al. (2022). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.

- J. C. Sloop, et al. (2024).

Sources

- 1. echemi.com [echemi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. aiinmr.com [aiinmr.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. angenechemical.com [angenechemical.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 3-nitro-4-(trifluoromethyl)benzoate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Methyl 3-nitro-4-(trifluoromethyl)benzoate. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, and applications, with a focus on the causal relationships that drive its utility in modern chemical research.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring three key functional groups on a benzene ring: a methyl ester, a nitro group, and a trifluoromethyl group. The specific arrangement of these groups dictates its electronic properties, reactivity, and utility as a chemical intermediate.

Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers.

| Identifier | Value |

| CAS Number | 126541-81-9[1] |

| Molecular Formula | C₉H₆F₃NO₄[1] |

| Molecular Weight | 249.14 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Nitro-4-(trifluoromethyl)benzoic acid methyl ester[1] |

| InChI Key | DKARPFALPFVMPB-UHFFFAOYSA-N[1] |

Physicochemical Data

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. While specific experimental data for this exact isomer is sparse in readily available literature, properties can be inferred from closely related analogs and structural analysis.

| Property | Value / Observation |

| Appearance | Likely a solid at room temperature, similar to related nitrobenzoates.[2] |

| Melting Point | Expected to be in a similar range to isomers like methyl 4-fluoro-3-nitrobenzoate (56-59°C).[2] |

| Boiling Point | Expected to be high, comparable to methyl 3-nitrobenzoate (279°C).[3] |

| Solubility | Likely soluble in common organic solvents (e.g., methanol, ethanol, ether) and insoluble in water.[2][4] |

Chemical Structure

The substitution pattern is key to this molecule's properties. The trifluoromethyl and nitro groups are powerful electron-withdrawing groups, significantly influencing the electron density of the aromatic ring.

Caption: Conceptual workflow for the synthesis of the target compound.

Core Chemical Reactivity

The reactivity is dominated by its three functional groups:

-

Nitro Group (-NO₂): This group is readily reduced to an amine (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is a cornerstone of synthetic chemistry, as the resulting aniline derivative is a versatile precursor for synthesizing heterocycles, amides, and other functionalities crucial in drug discovery.

-

Ester Group (-COOCH₃): The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be converted into amides, acid chlorides, or other esters, providing a handle for molecular elaboration.

-

Aromatic Ring: The ring is heavily deactivated by two potent electron-withdrawing groups (-NO₂ and -CF₃), making further electrophilic substitution extremely difficult. However, it is activated towards nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating groups, should a suitable leaving group be present.

Applications in Research and Drug Development

This molecule is not typically an end-product but rather a valuable building block. Its utility stems from the strategic placement of functional groups that are pivotal in medicinal chemistry.

Intermediate for Complex Molecule Synthesis

As a substituted benzoate, it serves as a scaffold. The nitro and ester groups are synthetic handles that allow chemists to build more complex molecular architectures. [5]Related fluorinated and nitrated intermediates are widely used in the synthesis of pharmaceuticals and agrochemicals. [5][6][7]

The Role of the Trifluoromethyl Group in Drug Design

The -CF₃ group is of profound importance in modern medicinal chemistry. [8]Its inclusion in a drug candidate can have several beneficial effects:

-

Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can enhance membrane permeability and improve oral absorption. [8]* Metabolic Stability: Replacing a hydrogen atom or a methyl group with a -CF₃ group can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life. [8]* Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups or participate in specific dipole-dipole or hydrogen bond interactions with a biological target, potentially increasing binding affinity.

Caption: Conceptual drug discovery workflow using the target compound.

Analytical Profile and Safe Handling

Proper analysis and safe handling are paramount for any chemical work.

Spectroscopic Characterization

While a specific spectrum for this compound is not publicly available, its key features can be predicted based on analogous structures.

-

¹H NMR: The spectrum would show three signals in the aromatic region, each integrating to one proton, due to the lack of symmetry. A singlet integrating to three protons would appear upfield (around 3.9 ppm) corresponding to the methyl ester protons. The strong electron-withdrawing effects of the -NO₂ and -CF₃ groups would shift the aromatic protons significantly downfield. [9][10]* ¹³C NMR: The spectrum would display 9 distinct signals, as no two carbon atoms are chemically equivalent due to the substitution pattern. The carbonyl carbon of the ester would be the most downfield signal (around 164 ppm), while the methyl carbon would be the most upfield (around 52 ppm). The carbon attached to the -CF₃ group would show a characteristic quartet due to C-F coupling. [9]* IR Spectroscopy: Key peaks would include strong absorptions corresponding to the N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹), the C=O stretching of the ester (~1720 cm⁻¹), and C-F stretching bands (~1100-1300 cm⁻¹).

Safety, Handling, and Storage

As with any chemical, this compound must be handled with care. The following guidelines are synthesized from safety data sheets of structurally similar compounds.

-

Hazard Identification: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated. [11][12]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield. [11][13] * Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat. [11][13] * Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary. [11][14]* Handling:

-

Avoid contact with skin, eyes, and clothing. [11] * Avoid breathing dust. Minimize dust generation and accumulation. [11] * Wash hands thoroughly after handling. [11][12] * Keep away from incompatible materials such as strong oxidizing agents and strong bases. [11][15]* Storage:

-

Store in a tightly closed container. [11] * Keep in a cool, dry, and well-ventilated place away from heat and ignition sources. [11][16]

-

Protocol: Weighing and Handling Solid Compound

-

Preparation: Ensure the chemical fume hood is operational. Don appropriate PPE, including safety goggles, a lab coat, and gloves.

-

Staging: Place a clean weigh boat on an analytical balance and tare it. Place all necessary equipment (spatulas, container of the chemical, lab notebook) inside the fume hood.

-

Dispensing: Open the container of this compound inside the fume hood. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat on the balance. Avoid generating dust.

-

Closure and Cleanup: Securely close the main container. Clean the spatula and any minor spills inside the fume hood with an appropriate solvent and waste disposal wipes.

-

Transport: Carefully transport the weighed sample in the weigh boat to your reaction vessel, which should also be located within a fume hood.

-

Disposal: Dispose of any contaminated materials (gloves, weigh boat, wipes) in the designated solid chemical waste container.

References

- American Elements. (n.d.). Methyl 4-nitro-3-(trifluoromethyl)benzoate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%.

- Angene Chemical. (2024). Safety Data Sheet - Methyl 3-amino-4-(trifluoromethoxy)benzoate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260927, Methyl 3-methyl-4-nitrobenzoate. PubChem.

- EMD Millipore. (2025). SAFETY DATA SHEET - Methyl 3-nitrobenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis.

- CAS. (n.d.). Methyl 3-nitrobenzoate. Common Chemistry.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- Royal Society of Chemistry. (n.d.). Supplementary Information for an article.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Methyl 4-fluoro-3-nitrobenzoate for Synthesis.

- Santos, J. L. F., et al. (2025).

- Google Patents. (2018). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.

- Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.

- Zlotor, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2567.

- Duarte, C. D., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157.

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9 [amp.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. aiinmr.com [aiinmr.com]

- 10. rsc.org [rsc.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 3-nitro-4-(trifluoromethyl)benzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the synthesis, properties, and critical applications of Methyl 3-nitro-4-(trifluoromethyl)benzoate, a key chemical intermediate.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound is an aromatic ester of significant interest in the field of organic synthesis, particularly for its role as a precursor in the development of pharmaceutical agents. Its structure, which incorporates a trifluoromethyl group, a nitro group, and a methyl ester on a benzene ring, provides a versatile platform for constructing complex molecules. The strategic placement of these functional groups—the electron-withdrawing nitro and trifluoromethyl groups, and the reactive methyl ester—governs its chemical behavior and makes it an essential intermediate in the synthesis of targeted therapeutics. Notably, it is a well-established starting material for the production of non-steroidal antiandrogens, such as Bicalutamide, which is used in the treatment of prostate cancer.[1][2]

Physicochemical Properties and Structural Analysis

A thorough understanding of the compound's properties is fundamental to its application in synthesis.

Structural Representation

The chemical structure of this compound dictates its reactivity. The trifluoromethyl group at position 4 and the nitro group at position 3 are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The properties of this compound are well-documented and crucial for its handling and use in reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃NO₄ | [3] |

| Molecular Weight | 249.14 g/mol | [3] |

| CAS Number | 79435-11-9 | N/A |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | Approx. 150°C (for the corresponding acid) | [4] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; insoluble in water.[5][6][7] | [5][6][7] |

Synthesis Protocol: Nitration of Methyl 4-(trifluoromethyl)benzoate

The most common and efficient synthesis of this compound is achieved through the electrophilic nitration of its precursor, Methyl 4-(trifluoromethyl)benzoate. The trifluoromethyl group is a meta-director; however, the ester group is also meta-directing. The reaction conditions must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of byproducts.

Experimental Rationale

The use of a nitrating mixture (concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. The reaction is typically performed at a low temperature to control the exothermic nature of the nitration and to prevent over-nitration or degradation of the starting material.[8][9]

Step-by-Step Methodology

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Methyl 4-(trifluoromethyl)benzoate.

-

Cooling : Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Acid Addition : Slowly add concentrated sulfuric acid to the stirred starting material, ensuring the temperature does not rise significantly.

-

Nitrating Mixture : Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask.

-

Nitration : Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, maintaining the temperature below 10 °C.[9]

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the aqueous solution.

-

Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound.[9]

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups.

Nitro Group Reduction

A primary transformation is the reduction of the nitro group to an amine. This is a critical step in the synthesis of many pharmaceutical ingredients.[10] This reaction is typically achieved using catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. The resulting aniline derivative, Methyl 3-amino-4-(trifluoromethyl)benzoate, is a versatile intermediate for forming amide bonds.

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-nitro-4-(trifluoromethyl)benzoic acid, under either acidic or basic conditions.[4] This carboxylic acid can then be activated (e.g., converted to an acid chloride) for subsequent coupling reactions.

Application in the Synthesis of Bicalutamide

This compound is a key intermediate in the industrial synthesis of Bicalutamide, a non-steroidal anti-androgen.[1][2] The synthesis pathway involves the reduction of the nitro group to an amine, which is then elaborated through a series of reactions to construct the final drug molecule.[11][12][13]

Caption: Role as an intermediate in the synthesis of Bicalutamide.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16][17]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[14]

-

Handling : Avoid generating dust. Use non-sparking tools and take measures to prevent static discharge.[16][17]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and ignition sources.[14][18]

-

First Aid :

-

Eyes : In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14][15][18]

-

Skin : Wash off immediately with soap and plenty of water.[14][15]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[14][18]

-

Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[14][18]

-

Aromatic nitro compounds, in general, should be handled with care as they can be reactive and potentially explosive under certain conditions, especially in the presence of a base.[19][20]

Conclusion

This compound is a high-value intermediate whose importance is firmly established in the landscape of pharmaceutical synthesis. Its unique electronic and structural features provide a reliable and versatile starting point for the creation of complex, biologically active molecules. This guide has provided a detailed overview of its properties, a validated synthesis protocol, and its critical role in drug development, offering researchers and scientists the foundational knowledge required for its effective application.

References

- Apollo Scientific. (n.d.). Methyl 3-(trifluoromethyl)benzoate Safety Data Sheet.

- PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information.

- ChemAdviser. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights.

- DSpace Repository. (n.d.). The synthesis of an internal standard for bicalutamide.

- Google Patents. (2006). US20060041161A1 - Procedure for the synthesis of bicalutamide.

- Google Patents. (n.d.). CN106748884A - A kind of preparation method of Bicalutamide intermediate.

- ResearchGate. (n.d.). Synthesis of (R)-bicalutamide derivatives.

- PubChem. (n.d.). P-Nitrobenzotrifluoride. National Center for Biotechnology Information.

- PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development.

- Google Patents. (2012). WO2012042532A1 - Process for preparing bicalutamide.

- ChemBK. (2024). 3-Nitro-4-(trifluoromethyl)benzoic.

- Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate.

- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

- University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.

- PubChem. (n.d.). 3-Trifluoromethylbenzoic acid, 4-nitrophenyl ester. National Center for Biotechnology Information.

Sources

- 1. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 2. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

- 3. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9 [amp.chemicalbook.com]

- 6. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 7. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 8. issr.edu.kh [issr.edu.kh]

- 9. southalabama.edu [southalabama.edu]

- 10. nbinno.com [nbinno.com]

- 11. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 12. CN106748884A - A kind of preparation method of Bicalutamide intermediate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 3-nitro-4-(trifluoromethyl)benzoate" solubility in organic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 3-nitro-4-(trifluoromethyl)benzoate

Abstract

This compound is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of its nitro, ester, and trifluoromethyl groups offers multiple avenues for synthetic modification. However, a critical gap exists in the public domain regarding its solubility in common organic solvents—a fundamental parameter that governs its application in synthesis, purification, and formulation. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for systematically characterizing the solubility of this compound. It moves beyond a simple data sheet to offer a predictive analysis based on molecular structure, detailed experimental protocols for both qualitative and quantitative solubility determination, and a discussion on the interpretation of these results. The methodologies presented herein are designed to be robust and self-validating, empowering researchers to generate the reliable data necessary for advancing their development programs.

Introduction: The Strategic Value of a Niche Intermediate

The Growing Importance of Fluorinated Building Blocks

In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter receptor binding affinities. This compound is an exemplar of a valuable synthetic intermediate, providing a scaffold that contains this powerful functional group. Its utility is underscored by the broader class of nitro- and fluoro-substituted benzoates, which serve as precursors for a wide range of active pharmaceutical ingredients (APIs) and advanced crop protection agents.[1]

Why Solubility Data is a Critical, Non-Negotiable Parameter

The solubility of a compound is not merely a physical data point; it is a cornerstone of chemical process development. For a research scientist, this data dictates:

-

Reaction Solvent Selection: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification Strategy: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in a given solvent system at varying temperatures.

-

Chromatographic Analysis: Developing methods for HPLC or other forms of chromatography requires the analyte to be fully soluble in the mobile phase.

-

Formulation Development: For compounds intended for biological screening, solubility in relevant vehicles (like DMSO or ethanol) is the first step toward obtaining meaningful results.

Given the absence of published quantitative data for this compound, a systematic experimental approach is required.

Physicochemical Profile and Solubility Prediction

Molecular Structure Analysis

The structure of this compound combines several functional groups that influence its polarity and, by extension, its solubility.

-

Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic.

-

Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing, contributing to the nonpolar character of the molecule.

-

Nitro Group (-NO₂): A strongly polar and electron-withdrawing group, it introduces a significant dipole moment.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

The molecule presents a classic case of conflicting characteristics: a large, nonpolar core (the trifluoromethyl-substituted ring) functionalized with highly polar groups. This suggests that its solubility will be highly dependent on the solvent's ability to interact with these distinct regions.

Predicted Properties and the "Like Dissolves Like" Principle

Based on its structure, we can make several evidence-based predictions:

-

Physical State: The presence of a rigid aromatic ring and polar groups capable of intermolecular dipole-dipole interactions suggests it will be a crystalline solid at room temperature, similar to related compounds like Methyl 3-nitrobenzoate (melting point 78-80°C).[2][3][4]

-

Water Solubility: The molecule's large hydrophobic surface area, conferred by the benzene ring and the CF₃ group, will likely dominate, making it practically insoluble in water.[2][5][6][7][8][9]

-

Organic Solvent Solubility: The compound is expected to exhibit a nuanced solubility profile. Solvents that can accommodate both polar and nonpolar characteristics will likely be most effective.

The principle of "like dissolves like" provides a framework for selecting appropriate test solvents.[10] We can categorize potential solvents and predict the compound's relative solubility.

| Solvent Class | Representative Solvents | Polarity Index | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene | Low | Low to Moderate | The aromatic ring and CF₃ group will interact favorably, but the polar nitro and ester groups will be poorly solvated. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Moderate | Moderate to High | These solvents possess a significant dipole moment to solvate the nitro and ester groups, while their organic character can accommodate the nonpolar regions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Moderate | The alcohol's hydroxyl group can act as a hydrogen bond donor to the ester and nitro oxygens, but its polarity might be too high for optimal solvation of the nonpolar core. |

A Framework for Experimental Solubility Determination

A two-stage approach is recommended: a rapid qualitative screening to identify promising solvents, followed by a rigorous quantitative determination using the shake-flask method coupled with HPLC analysis.

Overview of the Experimental Workflow

The following workflow provides a logical progression from initial assessment to final data reporting.

Caption: Experimental workflow for solubility determination.

Part A: Qualitative Solubility Screening Protocol

This rapid test helps to quickly identify suitable solvents for further quantitative analysis, saving time and material.

Objective: To visually assess whether a compound is soluble, slightly soluble, or insoluble in a given solvent at a fixed concentration.

Methodology:

-

Preparation: Add approximately 10 mg of this compound to a small, clean vial. The exact mass is not critical, but consistency is key.

-

Solvent Addition: Add 1.0 mL of the test solvent to the vial.

-

Agitation: Vigorously agitate the mixture for 60 seconds using a vortex mixer.[11]

-

Observation: Allow the mixture to stand for 1-2 minutes and visually inspect for any undissolved solid particles.

-

Classification:

-

Soluble: No solid particles are visible to the naked eye.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The solid appears largely unchanged.

-

-

Record: Log the results for each solvent tested.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[10]

Objective: To determine the exact saturation concentration of the compound in a solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a sealed, screw-cap vial (e.g., add 50 mg to 2 mL of solvent). The key is to ensure that undissolved solid remains, confirming that the solution is saturated.

-

Equilibration: Place the vials in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure the dissolution process has reached a thermodynamic steady state.[10]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) to remove any microscopic solid particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent (usually the mobile phase for the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Quantify the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.

HPLC with a UV detector is an ideal technique for this analysis due to its specificity and sensitivity.

-

Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is likely suitable. The high organic content will ensure the compound elutes in a reasonable time.

-

Detection: The nitro-aromatic structure will have a strong UV absorbance. A wavelength between 254 nm and 280 nm should provide a robust signal.

-

Calibration: Prepare a series of calibration standards of known concentrations from a stock solution of this compound. Plot the peak area versus concentration to generate a calibration curve. The R² value should be >0.999 to ensure linearity.

Data Interpretation and Presentation

Once the concentration of the diluted sample is determined from the HPLC analysis, the solubility is calculated by back-calculating to the original, undiluted saturated solution.

Calculation: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

The results should be presented in a clear, tabular format for easy comparison.

| Solvent | Solvent Class | Qualitative Result | Quantitative Solubility @ 25°C (mg/mL) | Quantitative Solubility @ 25°C (mol/L) |

| Dichloromethane | Polar Aprotic | Soluble | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | Soluble | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | Soluble | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | Soluble | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar | Slightly Soluble | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar | Insoluble | [Experimental Value] | [Calculated Value] |

| Water | Aqueous | Insoluble | [Experimental Value] | [Calculated Value] |

Safety and Handling Considerations

-

General Hazard: The toxicological properties have not been thoroughly investigated.[4] It should be handled as a potentially hazardous substance.

-

Irritation: Nitroaromatic compounds and benzoates can be irritants. May cause eye, skin, and respiratory tract irritation.[4][12][13]

-

Handling:

-

Storage: Store in a cool, dry place in a tightly sealed container.[4][12]

Conclusion

This compound is a compound of significant synthetic interest, yet its fundamental solubility properties are not well-documented. This guide provides the necessary intellectual and practical framework for researchers to bridge this knowledge gap. By combining predictive analysis based on chemical principles with robust, step-by-step experimental protocols, scientists can generate the high-quality, reliable solubility data essential for optimizing reaction conditions, developing purification strategies, and enabling further research. This systematic approach transforms a data-poor situation into an opportunity for rigorous scientific investigation, ensuring that this valuable intermediate can be utilized to its full potential.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 9, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 9, 2026.

- Vertex AI Search. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. Retrieved January 9, 2026.

- Vertex AI Search. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved January 9, 2026.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 9, 2026.

- National Center for Biotechnology Information. (n.d.). Methyl 3-methyl-4-nitrobenzoate. PubChem.

- Vertex AI Search. (2025, April 24).

- Vertex AI Search. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved January 9, 2026.

- Fisher Scientific. (2011, February 23).

- Thermo Fisher Scientific. (2009, September 26).

- ChemBK. (2024, April 9). Methyl 3-nitrobenzoate.

- CAS. (n.d.). Methyl 3-nitrobenzoate. CAS Common Chemistry.

- Angene Chemical. (2024, November 1).

- Cole-Parmer. (n.d.).

- ChemicalBook. (n.d.). Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9. Retrieved January 9, 2026.

- Vertex AI Search. (n.d.).

- ChemicalBook. (n.d.). Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9. Retrieved January 9, 2026.

- Benchchem. (n.d.).

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 9, 2026.

- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 7. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 8. Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9 [m.chemicalbook.com]

- 9. Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9 [amp.chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. chem.ws [chem.ws]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-nitro-4-(trifluoromethyl)benzoate, with a Focus on Melting Point Determination

Foreword: Navigating the Landscape of Novel Compounds

In the realm of drug discovery and materials science, researchers frequently encounter novel chemical entities whose physicochemical properties are not yet documented. Methyl 3-nitro-4-(trifluoromethyl)benzoate is one such compound. A targeted search of established chemical databases and literature reveals a conspicuous absence of a reported melting point for this specific molecule. This guide, therefore, pivots from a simple data sheet to a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals, providing a robust, field-proven approach to determining the melting point and ensuring the chemical integrity of previously uncharacterized compounds like this compound.

Section 1: The Significance of Melting Point in a Research and Development Context

The melting point of a solid crystalline substance is a fundamental thermodynamic property, representing the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This physical constant serves two primary purposes in a scientific setting:

-

Identification: A precisely measured melting point can serve as a preliminary identifier for a known compound when compared against literature values.

-

Purity Assessment: The presence of even small amounts of miscible impurities will typically lead to a depression of the melting point and a broadening of the melting range.[1] Consequently, a sharp, well-defined melting point is a reliable indicator of a substance's purity.

Given the absence of a reference value for this compound, the initial determination of its melting point will establish a critical benchmark for future synthesis and purification efforts.

Section 2: A Validated Protocol for the Experimental Determination of Melting Point

The following protocol outlines a rigorous, self-validating methodology for determining the melting point of a novel compound, using this compound as the exemplar.

Pre-analysis: The Imperative of Sample Purity

Before an accurate melting point can be determined, the identity and purity of the synthesized this compound must be unequivocally established. The following analytical techniques are indispensable for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of the key functional groups (methyl ester, nitro group, and trifluoromethyl group).

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups by their vibrational frequencies. For the target compound, key absorbances would be expected for the C=O of the ester, the N-O stretches of the nitro group, and the C-F stretches of the trifluoromethyl group.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, providing definitive confirmation of its chemical formula.

Only after these analyses have confirmed the structure and indicated a high degree of purity should the melting point determination proceed.

Experimental Procedure: Capillary Melting Point Determination

The capillary method is a widely adopted and reliable technique for determining melting points. Modern apparatus, such as a Mel-Temp or similar digital melting point device, offer precise temperature control and clear visualization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Apparatus Setup and Preliminary Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, it is efficient to first perform a rapid determination by heating at a rate of 5-10°C per minute to establish an approximate melting range.[2]

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the preliminary run.[2]

-

Insert a fresh capillary tube with the sample.

-

Set the heating rate to a slow and steady 1-2°C per minute. This slow ramp is crucial for an accurate measurement.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts completely.

-

The recorded values constitute the melting point range.

-

-

Validation and Repetition:

-

Repeat the accurate determination with a fresh sample at least two more times to ensure reproducibility. The results should be consistent within a narrow margin.

-

Data Presentation

All quantitative data should be meticulously recorded and presented in a clear, tabular format.

| Trial | Onset of Melting (°C) | Completion of Melting (°C) | Melting Range (°C) | Observations |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| Average |

Section 3: Interpreting the Results and the Role of Mixed Melting Point Determination

For a newly synthesized compound, a sharp melting range (e.g., within 1°C) is a strong indicator of high purity. If subsequent batches of this compound are synthesized, their purity can be quickly assessed by comparing their melting points to this established value.

A "mixed melting point" experiment is a powerful technique to confirm the identity of a compound if a reference sample becomes available.[3] This involves mixing the newly synthesized compound with a known sample of the same compound. If the two are identical, the melting point of the mixture will be sharp and unchanged. If they are different, the melting point will be depressed and the range broadened.[3]

Section 4: Safety and Handling of Aromatic Nitro Compounds

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related compounds, such as other nitrobenzoates and trifluoromethylated aromatics, can provide guidance on safe handling practices. Aromatic nitro compounds should generally be handled with care, as they can be toxic and may cause skin and eye irritation.[4][5][6]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4][6]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4][6]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and incompatible substances such as strong oxidizing agents.[7]

Section 5: Visualizing the Workflow

The following diagram, generated using DOT language, illustrates the logical workflow for the characterization and melting point determination of a novel compound like this compound.

Caption: Workflow for the characterization and melting point determination of a novel compound.

References

- PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information.

- Gschwander, S., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.

- University of Alberta. (n.d.). Melting point determination.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- Angene Chemical. (2024). Safety Data Sheet: Methyl 3-amino-4-(trifluoromethoxy)benzoate.

- CAS. (n.d.). Methyl 3-nitrobenzoate. Common Chemistry.

- University of California, Irvine. (n.d.). Experiment 1 - Melting Points.

- University of Technology, Iraq. (2021). Experiment (1) Determination of Melting Points.

- University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. community.wvu.edu [community.wvu.edu]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Navigating the Safety Profile of Methyl 3-nitro-4-(trifluoromethyl)benzoate: A Technical Guide for Researchers

Disclaimer: This document has been compiled to provide a comprehensive overview of the safety considerations for Methyl 3-nitro-4-(trifluoromethyl)benzoate (CAS No. 2217-80-3). As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following information is therefore synthesized from data for structurally analogous compounds, including other substituted nitro- and trifluoromethyl- benzoates. This guide should be used as a supplementary resource to a thorough risk assessment conducted by qualified personnel and in conjunction with all applicable institutional and regulatory safety protocols.

Introduction: Understanding the Compound and its Potential Hazards

This compound is a substituted aromatic compound that incorporates several functional groups of interest in medicinal chemistry and organic synthesis. The presence of a nitro group, a trifluoromethyl group, and a methyl ester on a benzene ring suggests its utility as a versatile building block. However, these same functionalities also necessitate a careful and informed approach to its handling and use in the laboratory. The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity and toxicological profile of the molecule. This guide aims to provide drug development professionals and researchers with a detailed understanding of the potential hazards and the necessary safety protocols to mitigate risks associated with this compound.

Hazard Identification and GHS Classification (Based on Analogues)

Based on the Globally Harmonized System (GHS) classifications of structurally similar compounds, this compound is anticipated to present several hazards. The following table summarizes the likely hazard classifications. It is imperative to handle this compound as if it possesses all these potential hazards until specific toxicological data becomes available.

| Hazard Class | Hazard Category | GHS Hazard Statement (H-code) | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |

Precautionary Statements (P-codes): A comprehensive list of precautionary statements derived from analogue compounds can be found in the detailed protocols later in this guide. Key preventative statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P264 (Wash skin thoroughly after handling).

First-Aid Measures: Protocols for Exposure Incidents

Rapid and appropriate first-aid response is critical in the event of an accidental exposure. The following protocols are based on best practices for handling similar chemical entities.

Experimental Protocol: First-Aid Response

-

Inhalation:

-

Immediately move the affected individual to fresh air.

-

If breathing is difficult or has stopped, provide artificial respiration.

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Remove all contaminated clothing and shoes.

-

Wash the affected area with soap and water.

-

Seek medical attention if irritation persists.

-

-

Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Check for and remove any contact lenses.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting unless directed to do so by medical personnel.

-

Never give anything by mouth to an unconscious person.

-

Rinse the mouth with water.

-

Seek immediate medical attention.

-

Handling, Storage, and Engineering Controls

The causality behind stringent handling and storage protocols is the prevention of exposure and the maintenance of compound integrity.

Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Personal protective equipment (PPE) is mandatory. Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Use non-sparking tools and take precautionary measures against static discharge, as fine organic dusts can have the potential to form explosive mixtures with air.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. The storage area should be clearly identified and accessible only to authorized personnel.

Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower in close proximity to the workstation. Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.

Mandatory Personal Protective Equipment (PPE)

| Body Part | Protection | Specifications and Best Practices |

| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield. | Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use a respirator if ventilation is inadequate or for spill cleanup. |

Physical and Chemical Properties (Predicted)

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₆F₃NO₄ |

| Molecular Weight | 249.15 g/mol |

| Appearance | Likely a solid (e.g., crystalline powder) |

| Solubility | Expected to be insoluble in water, soluble in common organic solvents. |

| Stability | Stable under recommended storage conditions. |

| Incompatibilities | Strong oxidizing agents, strong bases. |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride. |

Accidental Release and Fire-Fighting Measures

Experimental Protocol: Spill Response

-

Evacuation and Ventilation: Evacuate the immediate area. Ensure adequate ventilation. Remove all sources of ignition.

-

Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled disposal container.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations.

Fire-Fighting Measures

In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

Logical Workflow for Risk Assessment and Response

The following diagram illustrates a logical workflow for assessing and responding to the risks associated with handling this compound. This self-validating system ensures that all necessary safety checks and responses are considered.

Caption: Logical workflow for risk assessment and response.

Conclusion

References

As a specific SDS for this compound was not available, the following references for structurally similar compounds were consulted to compile this guide.

- Methyl 3-nitrobenzoate Material Safety D

- Methyl 3-amino-4-(trifluoromethoxy)

An In-depth Technical Guide to the Reactivity and Stability of Methyl 3-nitro-4-(trifluoromethyl)benzoate

Abstract

Methyl 3-nitro-4-(trifluoromethyl)benzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, governed by the interplay of a methoxycarbonyl group, a nitro group, and a trifluoromethyl group, imparts a distinct profile of reactivity and stability. This guide provides an in-depth analysis of the molecule's chemical behavior, focusing on its susceptibility to nucleophilic aromatic substitution, the reactivity of its individual functional groups, and its stability under various conditions. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile chemical intermediate.

Introduction: Molecular Architecture and Electronic Landscape

This compound is a benzene ring substituted with three key functional groups. Understanding the electronic influence of each substituent is paramount to predicting the molecule's reactivity.

-

Trifluoromethyl Group (-CF3): This group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms, operating primarily through a strong negative inductive effect (-I). It significantly lowers the electron density of the aromatic ring. The CF3 group is also known to enhance the metabolic stability and lipophilicity of drug candidates.[1][2]

-

Nitro Group (-NO2): The nitro group is one of the strongest electron-withdrawing groups, acting through both a negative inductive effect (-I) and a potent negative mesomeric or resonance effect (-M). It dramatically reduces the electron density at the ortho and para positions relative to its location.

-

Methyl Ester Group (-COOCH3): This group is also electron-withdrawing and deactivating towards electrophilic substitution, directing incoming electrophiles to the meta position.[3]

The confluence of these three electron-withdrawing groups renders the aromatic ring exceptionally electron-deficient. This "electron-poor" nature is the primary determinant of its characteristic reactivity, steering it away from classical electrophilic aromatic substitution and strongly activating it towards nucleophilic attack.

Chemical Reactivity: A Tale of Three Functional Groups

The reactivity of this compound is dominated by the electron-deficient aromatic core and the specific chemistry of its substituents.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this system is Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effects of the -NO2 and -CF3 groups stabilize the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step of the SNAr mechanism.[4][5] While the parent molecule lacks a conventional leaving group (like a halogen), its derivatives are primed for this reaction.

For a derivative such as Methyl 2-chloro-3-nitro-4-(trifluoromethyl)benzoate, the chlorine atom at the C2 position is highly activated for displacement by nucleophiles. The C2 position is ortho to the nitro group and meta to the trifluoromethyl group, receiving substantial electronic stabilization for the intermediate.

Mechanism of SNAr:

-

Addition: A nucleophile (Nu-) attacks the carbon atom bearing the leaving group (L), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[6]

-

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, a transformation that is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This conversion dramatically alters the electronic properties of the ring, turning a strongly electron-withdrawing group into a potent electron-donating group.

Common reduction methods include:

-

Catalytic Hydrogenation: Using H2 gas with a metal catalyst such as Palladium on carbon (Pd/C) in a solvent like methanol or ethanol. This method is clean and often quantitative.[7]

-

Metal-Acid Systems: Classic methods involve using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl or acetic acid.[7]

-

Other Reagents: Sodium dithionite (Na2S2O4) can also be an effective reducing agent for nitro groups.[7]

The resulting aniline is a versatile intermediate, enabling further derivatization through diazotization, acylation, or alkylation.

Hydrolysis of the Methyl Ester

The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): This is typically a more efficient and common method. It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible as the resulting carboxylate anion is deprotonated in the basic media.[8]

-

Acid-Catalyzed Hydrolysis: This is a reversible process requiring heating the ester with a strong acid (e.g., H2SO4 or HCl) in the presence of excess water.[9]

The choice of method depends on the stability of other functional groups to the reaction conditions. Given the electron-withdrawing nature of the ring, the ester's carbonyl carbon is highly electrophilic, facilitating nucleophilic attack by hydroxide or water.

Chemical and Physical Stability

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

Nitroaromatic compounds can be thermally sensitive.[10] The primary decomposition pathway often involves the cleavage of the C-NO2 bond.[11] The high bond-dissociation energy of this bond in many nitroaromatics means that significant thermal energy is required to initiate decomposition, but once triggered, the reaction can be highly exothermic and release large volumes of gas.[12] However, the presence of the trifluoromethyl group generally enhances the thermal stability of organic molecules.[2]

Key Considerations:

-

Avoid excessive heating, especially in a closed system.

-

Contaminants, particularly bases or metal oxides, can lower the decomposition temperature.[12]

-

Differential Scanning Calorimetry (DSC) is the standard technique for evaluating thermal hazards.

Photostability

pH and Hydrolytic Stability

The compound is most stable under neutral or mildly acidic conditions at room temperature.

-

Basic Conditions (pH > 8): Susceptible to hydrolysis of the ester group (saponification), especially upon heating.[8][14]

-

Acidic Conditions (pH < 2): The ester can undergo acid-catalyzed hydrolysis, although this typically requires elevated temperatures.[9]

The compound should be stored in a dry environment to prevent slow hydrolysis over time.

Summary of Physicochemical and Reactivity Data

| Property/Reaction | Conditions / Reagents | Resulting Functional Group | Notes |

| Nitro Group Reduction | H₂, Pd/C, MeOH | Amine (-NH₂) | Clean, high-yield transformation.[7] |

| Fe, AcOH | Amine (-NH₂) | Classical, cost-effective method.[7] | |

| Ester Hydrolysis | 1 M NaOH (aq), Reflux | Carboxylic Acid (-COOH) | Rapid, irreversible saponification.[8] |

| 1 M H₂SO₄ (aq), Reflux | Carboxylic Acid (-COOH) | Reversible; requires excess water.[9] | |

| Thermal Stability | Inert Atmosphere | Decomposition | Onset temperature must be determined experimentally. Nitroaromatics can be energetic.[12] |

| Chemical Stability | Strong Oxidizing Agents | Incompatible | Potential for vigorous reaction.[15] |

| Strong Bases | Incompatible | Promotes hydrolysis.[15] |

Experimental Protocols

Protocol 5.1: Reduction of the Nitro Group via Catalytic Hydrogenation

Objective: To convert this compound to Methyl 3-amino-4-(trifluoromethyl)benzoate.

-

Preparation: In a hydrogenation flask, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically 1-3 atm or using a balloon) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 5.2: Saponification of the Methyl Ester

Objective: To hydrolyze this compound to 3-nitro-4-(trifluoromethyl)benzoic acid.

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2-3 eq).

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC, observing the disappearance of the ester spot. The reaction is typically complete within 1-3 hours.[8]

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a beaker and cool further in an ice bath.

-

Acidification: Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2. The carboxylic acid product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

-

Drying: Dry the product under vacuum to obtain the pure 3-nitro-4-(trifluoromethyl)benzoic acid.

Conclusion

This compound is a robust yet highly reactive chemical intermediate. Its reactivity is dominated by the exceptionally electron-deficient nature of its aromatic ring, making it and its derivatives prime candidates for Nucleophilic Aromatic Substitution. The nitro and ester functional groups provide orthogonal handles for further chemical modification through reduction and hydrolysis, respectively. While generally stable under standard laboratory conditions, careful consideration must be given to its potential thermal instability, especially at elevated temperatures, and its incompatibility with strong bases. A thorough understanding of this reactivity and stability profile is essential for its effective and safe utilization in complex synthetic endeavors.

References

- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.

- Fields, E. K., & Meyerson, S. (1986).

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

- Zeman, S., & Dimun, M. (2002). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 70(3), 849-858. [Link]

- da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

- de Freitas, A. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2878–2888. [Link]